3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(trifluoromethyl)morpholine-4-carboxamide
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Overview
Description
3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound featuring a morpholine ring substituted with a trifluoromethyl group and a chroman moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(trifluoromethyl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Chroman Moiety: The chroman ring can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a radical trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator.
Morpholine Ring Formation: The morpholine ring is synthesized through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Coupling Reactions: The final step involves coupling the chroman moiety with the morpholine derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chroman moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the CF₃ group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles for Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Alcohol derivatives of the morpholine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the presence of both a trifluoromethyl group and a morpholine ring. It serves as a model compound for studying radical trifluoromethylation reactions and their mechanisms .
Biology and Medicine
In biological and medicinal research, this compound is of interest for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a candidate for drug development studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(trifluoromethyl)morpholine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(difluoromethyl)morpholine-4-carboxamide: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(methyl)morpholine-4-carboxamide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(trifluoromethyl)morpholine-4-carboxamide imparts unique properties such as increased metabolic stability and potential for enhanced biological activity compared to its non-fluorinated analogs.
Properties
IUPAC Name |
3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(trifluoromethyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c1-10-4-3-5-12-13(6-8-24-14(10)12)21-16(23)22-7-9-25-15(11(22)2)17(18,19)20/h3-5,11,13,15H,6-9H2,1-2H3,(H,21,23)/t11?,13-,15?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQMONPVYUIPFS-GLWUULTISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)NC2CCOC3=C(C=CC=C23)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(OCCN1C(=O)N[C@@H]2CCOC3=C(C=CC=C23)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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